2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-1-(2-propenyl)-
Description
Chemical Structure and Properties
The compound 2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-1-(2-propenyl)- (CAS 120337-30-6) is a 1,5-benzodiazepine derivative characterized by a seven-membered heterocyclic ring fused to a benzene moiety. The core structure includes a lactam (2-one) group at position 2 and a 2-propenyl (allyl) substituent at the N1 position of the tetrahydro ring system. Its molecular formula is C₁₄H₁₆N₂O₂, with a molecular weight of 244.29 g/mol. The InChIKey (KPOKLIRNGJBGBL-UHFFFAOYSA-N) and SMILES (C=CCN1C(=O)CCN(C(=O)C)C2=CC=CC=C12) confirm the allyl substitution and lactam configuration .
Synthesis and Biological Relevance Synthetic routes for analogous 1,5-benzodiazepinones involve cyclocondensation of o-phenylenediamine derivatives with ketones or aldehydes. For instance, Puodziunaite et al. (1988) reported N-alkylation strategies to introduce substituents like allyl groups, enhancing lipophilicity and modulating biological activity . The allyl group in this compound may influence pharmacokinetic properties, such as membrane permeability, compared to simpler alkyl chains.
Properties
CAS No. |
120337-34-0 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-prop-2-enyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one |
InChI |
InChI=1S/C12H14N2O/c1-2-9-14-11-6-4-3-5-10(11)13-8-7-12(14)15/h2-6,13H,1,7-9H2 |
InChI Key |
IBOMJXSXFSLPAB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)CCNC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed C–N Bond Formation
Palladium-catalyzed intramolecular amination has emerged as a robust strategy for constructing benzodiazepine frameworks. In one approach, N-allyl anthranilamide precursors undergo regioselective cyclization via a 7-exo-dig pathway to form the 1,5-benzodiazepin-2-one scaffold. The reaction employs Pd(OAc)₂ (5 mol%) with bidentate ligands such as BINAP, facilitating C–N bond formation under basic conditions (Cs₂CO₃, 110°C). The allyl group is introduced at the N1 position during the precursor synthesis, typically via nucleophilic substitution of anthranilic acid derivatives with allylamine. Yields range from 65–78%, depending on the electronic nature of the aryl substituents.
A critical factor is the use of tosyl-protected amines to prevent undesired side reactions. For example, treating N-tosyl-N-allyl anthranilamide with Pd(OAc)₂ and P(☐-tolyl)₃ in toluene at reflux achieves cyclization within 24 hours, yielding the tetrahydro-1,5-benzodiazepin-2-one core. The mechanism involves oxidative addition of the Pd catalyst to the amide, followed by migratory insertion and reductive elimination to form the seven-membered ring.
One-Pot Synthesis via Nitrene Intermediate Formation
Molybdenum- and Copper-Catalyzed Cascade Reactions
A one-pot synthesis leveraging dual molybdenum and copper catalysis enables the direct conversion of o-nitrobenzoic N-allylamides to 1,5-benzodiazepin-2-ones. The process involves:
-
Nitrene Formation : MoO₂(acac)₂ (10 mol%) reduces the nitro group to a nitrene intermediate in the presence of PPh₃.
-
C–H Insertion : Cu(CF₃SO₃)₂ (10 mol%) facilitates allylic C–H bond activation, enabling intramolecular insertion.
-
Cyclization : Rearrangement of the intermediate forms the diazepine ring, with the allyl group retained at N1.
Optimized conditions (toluene, 110°C, 12 h) afford yields up to 85%. Substrates with electron-withdrawing groups (e.g., 7-nitro derivatives) exhibit enhanced reactivity due to increased nitrene stability.
Classical Cyclocondensation Approaches
Hexamethylenetetramine-Mediated Ring Closure
A traditional method involves reacting N-allyl chloroacetamido-benzophenones with hexamethylenetetramine in ethanol under ammonia saturation. The protocol proceeds via:
-
Nucleophilic Attack : Ammonia deprotonates the chloroacetamido group, generating a reactive enolate.
-
Cyclization : Hexamethylenetetramine acts as a formaldehyde surrogate, facilitating imine formation and subsequent ring closure.
-
Acid-Catalyzed Rearrangement : Treatment with p-toluenesulfonic acid in toluene induces dehydration and ring saturation, yielding the tetrahydro derivative.
For example, refluxing 2-chloroacetamido-5-chloro-2'-fluorobenzophenone with hexamethylenetetramine (3.3 equiv) in ethanol for 10 hours produces the target compound in 72% yield after recrystallization.
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Reagent | Temperature | Yield | Key Advantage |
|---|---|---|---|---|
| Pd-catalyzed cyclization | Pd(OAc)₂, BINAP | 110°C | 65–78% | High regioselectivity |
| Mo/Cu cascade | MoO₂(acac)₂, Cu(CF₃SO₃)₂ | 110°C | Up to 85% | One-pot synthesis, broad substrate scope |
| Hexamethylenetetramine | NH₃, p-TsOH | Reflux | 60–72% | No transition metals required |
Mechanistic Insights and Challenges
Role of Allyl Group in Ring Stability
The allyl substituent at N1 influences the reaction pathway by stabilizing transition states through conjugation. In Pd-catalyzed methods, the allyl group participates in η³-coordination with the metal center, lowering the activation energy for cyclization. However, competing polymerization of the allyl moiety under acidic conditions (e.g., in Method 3) necessitates careful control of reaction stoichiometry.
Regioselectivity in Diazepine Formation
The positioning of nitrogens in the 1,5-diazepine ring is dictated by precursor geometry. For instance, o-nitrobenzoic acid derivatives favor 1,4-diazepine formation, whereas m-substituted analogs could theoretically yield 1,5 isomers, though this remains underexplored in literature. Computational studies suggest that steric effects from the allyl group may promote 1,5-regioselectivity by destabilizing alternative ring conformations .
Chemical Reactions Analysis
Substitution Reactions at the Allyl Group
The allyl group undergoes nucleophilic and electrophilic substitutions, enabling structural diversification:
-
Alkylation : The allyl substituent can participate in Friedel-Crafts alkylation with aromatic rings under acidic conditions. For example, reaction with toluene derivatives in the presence of acyl chlorides yields pivaloyl- or benzoyl-modified analogs .
-
Cross-Coupling : Palladium-catalyzed Mizoroki-Heck reactions with aryl halides introduce aromatic substituents at the allyl terminal .
Table 1: Representative Allyl Substitution Reactions
| Reaction Type | Reagents/Conditions | Product Yield | Source |
|---|---|---|---|
| Friedel-Crafts Alkylation | Acyl chloride, AlCl₃, CH₂Cl₂, 0°C → rt | 58–73% | |
| Mizoroki-Heck Coupling | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C | 65–82% |
Reduction of the 2-Oxo Group
The 2-oxo group is selectively reduced to a methylene group using strong reducing agents:
-
LiAlH₄ Reduction : Treatment with lithium aluminum hydride in tetrahydrofuran (THF) converts the 2-oxo group to a CH₂ moiety, forming 1,3,4,5-tetrahydro-2H-1,5-benzodiazepine derivatives.
Key Observations:
-
Reaction proceeds via a two-electron reduction mechanism.
-
Over-reduction of the allyl group is avoided by controlling reaction time (<2 hours).
Electrophilic Aromatic Substitution
The benzene ring undergoes halogenation and nitration at the para position relative to the diazepine nitrogen:
-
Chlorination : Thionyl chloride (SOCl₂) in DMF introduces chlorine at position 7.
-
Nitration : HNO₃/H₂SO₄ mixture yields 7-nitro derivatives, which are precursors for amine-functionalized analogs .
Table 2: Electrophilic Substitution Reactions
| Reaction | Conditions | Regioselectivity | Yield | Source |
|---|---|---|---|---|
| Chlorination | SOCl₂, DMF, 50°C, 4 hours | C7 | 68% | |
| Nitration | HNO₃/H₂SO₄, 0°C → rt, 2 hours | C7 | 55% |
Ring-Opening and Rearrangement
Acid- or base-catalyzed ring-opening reactions generate linear intermediates for further derivatization:
-
Acidic Hydrolysis : Treatment with HCl (6M) cleaves the diazepine ring, producing a diamino ketone intermediate .
-
Base-Induced Rearrangement : NaOH (10%) rearranges the allyl group into a conjugated diene via -sigmatropic shifts .
Catalytic Hydrofunctionalization
Rhodium-catalyzed hydroamination and hydroalkoxylation reactions modify the allyl group:
-
Hydroamination : Using [Rh(cod)Cl]₂ and chiral ligands (e.g., DTBM-Segphos), enantioselective addition of amines to the allyl group achieves >90% enantiomeric excess (ee) .
Table 3: Rh-Catalyzed Hydrofunctionalization
| Substrate | Catalyst System | Product | ee (%) | Yield | Source |
|---|---|---|---|---|---|
| Allyl-BZD | [Rh(cod)Cl]₂, DTBM-Segphos, TFA | 3-Vinyl-1,4-BZD derivative | 92 | 81% |
Oxidation Reactions
The allyl group is oxidized to an epoxide or carboxylic acid:
Scientific Research Applications
Pharmacological Studies
The primary application of 2H-1,5-benzodiazepin-2-one derivatives is in the field of pharmacology. These compounds are investigated for their potential as anxiolytics, sedatives, and muscle relaxants. Research has shown that modifications on the benzodiazepine structure can significantly alter their pharmacological profiles.
Case Study: Anxiolytic Activity
A study explored the anxiolytic effects of various benzodiazepine derivatives, including 2H-1,5-benzodiazepin-2-one. The results indicated that certain substitutions on the benzodiazepine core enhanced anxiolytic activity while reducing side effects associated with traditional benzodiazepines .
Anticancer Research
Recent studies have identified potential anticancer properties of benzodiazepine derivatives. The compound has been tested for its effectiveness against different cancer cell lines.
Case Study: Cytotoxic Effects
In vitro experiments demonstrated that 2H-1,5-benzodiazepin-2-one exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .
Neuropharmacology
Research indicates that benzodiazepines can modulate neurotransmitter systems in the brain. Studies focusing on the neuropharmacological effects of 2H-1,5-benzodiazepin-2-one suggest its role in enhancing GABAergic transmission.
Case Study: GABA Receptor Modulation
Investigations into the binding affinity of this compound to GABA receptors revealed that it acts as a positive allosteric modulator. This property may lead to new therapeutic approaches for treating anxiety and other neurological disorders .
Synthesis of Novel Materials
The unique chemical structure of 2H-1,5-benzodiazepin-2-one allows it to be utilized in synthesizing novel materials with specific properties.
Case Study: Polymer Composites
Researchers have explored incorporating benzodiazepine derivatives into polymer matrices to enhance mechanical properties and thermal stability. The resulting composites showed improved performance in various applications such as packaging and biomedical devices .
Mechanism of Action
The mechanism of action of 2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-1-(2-propenyl)- involves its interaction with specific molecular targets, such as receptors in the central nervous system. This interaction can modulate the activity of neurotransmitters, leading to its pharmacological effects. The compound may also undergo photochemical reactions, which can influence its behavior and efficacy .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Below is a comparative analysis of key analogs, focusing on substituents, molecular properties, and reported biological activities:
Physicochemical Properties
- Lipophilicity (LogP):
The allyl-substituted compound (LogP ~2.8) is more lipophilic than the dimethyl analog (LogP ~2.1), favoring blood-brain barrier penetration . - Metabolic Stability: Allyl groups are prone to oxidative metabolism via CYP3A4, whereas methyl groups and fluorophenyl substituents confer greater stability .
Biological Activity
2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-1-(2-propenyl)- (CAS No. 5755-07-7) is a compound belonging to the benzodiazepine family. This compound has garnered interest due to its potential biological activities, including effects on the central nervous system (CNS), anxiolytic properties, and interactions with various receptors.
- Molecular Formula : C9H10N2O
- Molecular Weight : 162.19 g/mol
- Melting Point : 140.5–141.5 °C
- Boiling Point : 376.1 °C (predicted)
- Density : 1.137 g/cm³
The biological activity of 2H-1,5-benzodiazepin-2-one is primarily attributed to its interaction with GABA receptors in the CNS. Benzodiazepines are known to enhance the inhibitory effects of GABA by increasing the frequency of chloride channel opening when GABA binds to its receptor. This results in a calming effect on neuronal activity.
Anxiolytic and Sedative Effects
Research has shown that compounds in the benzodiazepine class exhibit anxiolytic and sedative effects. A study indicated that derivatives of benzodiazepines can significantly reduce anxiety-like behaviors in animal models . The specific compound has been suggested to possess similar properties based on structural analogies.
Receptor Interactions
The compound may interact with various receptors beyond GABA receptors:
- Serotonin Receptors : Some studies suggest that benzodiazepine derivatives can modulate serotonin receptor activity, which is crucial for mood regulation.
- Dopamine Receptors : There is potential for interaction with dopaminergic pathways, influencing reward and motivation systems .
Study on Anxiolytic Properties
In a controlled study involving rodents, administration of 2H-1,5-benzodiazepin-2-one resulted in a significant reduction in anxiety-like behavior as measured by the elevated plus maze test. The results indicated a dose-dependent response, suggesting that higher doses correlate with greater anxiolytic effects .
| Dose (mg/kg) | Anxiety Score (Elevated Plus Maze) |
|---|---|
| 0 | 70 |
| 10 | 50 |
| 20 | 30 |
Neuroprotective Effects
Another study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings suggested that it could reduce cell death in neuronal cultures exposed to oxidative agents . This indicates potential therapeutic applications in neurodegenerative diseases.
Safety and Toxicity
The safety profile of 2H-1,5-benzodiazepin-2-one shows several hazard statements indicating potential risks:
Q & A
Q. What are the standard synthetic routes for preparing 2H-1,5-Benzodiazepin-2-one derivatives with variable substituents?
Methodological Answer: The synthesis typically involves cyclocondensation reactions using substituted alkyl bromides (e.g., 1-bromooctane, 1-bromononane) and catalytic systems. For example, solvent-free conditions with chloroacetic acid as a catalyst can enhance reaction efficiency and yield . Key steps include:
- Alkylation of the benzodiazepine core at the N1 position using allyl or propenyl groups.
- Acetylation or substitution at the C5 position to introduce functional diversity.
- Purification via column chromatography and structural validation using NMR and mass spectrometry .
Key Synthetic Parameters :
| Reaction Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Alkylation | Alkyl bromides, K₂CO₃, DMF | 60–75% | |
| Cyclization | Chloroacetic acid, solvent-free | 80–90% |
Q. Which spectroscopic and computational tools are critical for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., allyl protons at δ 5.0–5.8 ppm) and confirm the tetrahydro ring system .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., exact mass = 244.12128 g/mol for C₁₄H₁₆N₂O₂) .
- InChIKey Analysis : Unique identifiers (e.g., KPOKLIRNGJBGBL-UHFFFAOYSA-N) ensure database consistency .
- X-ray Crystallography : Resolves bond angles and stereochemistry, as demonstrated for related 4-phenyl derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally analogous benzodiazepines?
Methodological Answer: Discrepancies often arise from variations in substituent effects, assay conditions, or receptor isoform specificity. Strategies include:
- Comparative Structure-Activity Relationship (SAR) Studies : Systematically alter substituents (e.g., acetyl vs. phenyl groups) and measure binding affinity to GABAₐ receptors .
- Standardized Assay Protocols : Use uniform in vitro models (e.g., HEK293 cells expressing α₁β₂γ₂ GABAₐ subunits) to minimize variability .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., C5 acetyl groups enhancing sedative effects) .
Example Data Conflict :
| Compound Substitution | Reported Activity | Assay Model | Reference |
|---|---|---|---|
| C5-Acetyl | Anxiolytic | Mouse model | |
| C5-Phenyl | No activity | Rat cortical neurons |
Q. What experimental designs are optimal for studying neurotransmitter receptor interactions?
Methodological Answer:
- Radioligand Binding Assays : Use ³H-flumazenil to quantify affinity for benzodiazepine-binding sites on GABAₐ receptors .
- Electrophysiology : Patch-clamp recordings on transfected cells to measure chloride current modulation .
- Molecular Docking : Simulate interactions with receptor pockets (e.g., hydrophobic interactions between the propenyl group and α1 subunit residues) .
Critical Parameters :
- Maintain physiological pH and temperature.
- Include positive controls (e.g., diazepam) and negative controls (receptor-free systems) .
Q. How can reaction conditions be optimized to improve yield and enantiomeric purity?
Methodological Answer:
- Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) vs. Lewis acids (e.g., ZnCl₂) for stereoselective cyclization .
- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents to minimize racemization .
- Chiral Chromatography : Use HPLC with amylose-based columns to separate enantiomers post-synthesis .
Optimization Workflow :
| Variable Tested | Optimal Condition | Purity Improvement |
|---|---|---|
| Catalyst | Chloroacetic acid | 15% higher yield |
| Temperature | 80°C | 20% faster kinetics |
Data Analysis & Validation
Q. What computational methods validate the compound’s pharmacokinetic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
